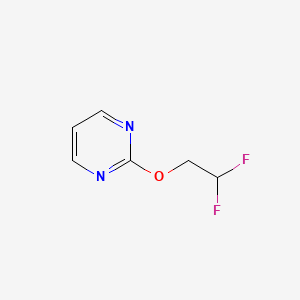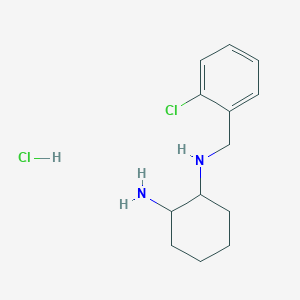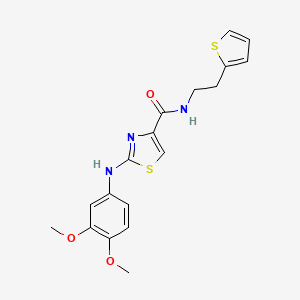
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are part of the compound’s structure, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in Leuckart–Wallach and Mannich reactions . They can also be converted into an enamine .Applications De Recherche Scientifique
Herbicidal Activity and Environmental Behavior
One significant application of compounds similar to Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate is in the field of agriculture, specifically as a broad-spectrum herbicidal ingredient. For instance, ZJ0273, a compound with structural similarity, has been utilized for weed control in oilseed rape in China. Research focused on the synthesis of labeled forms of this compound with tritium and carbon-14, aiming to use these radiotracers in studying the metabolism, mode of action, environmental behavior, and fate of the herbicide (Yang, Ye, & Lu, 2008). Additionally, a study on the degradation of ZJ0273 by a strain of Amycolatopsis sp. highlighted the potential for microbial bioremediation of this herbicide in the environment, proposing a novel pathway for its degradation (Cai et al., 2012).
Synthesis and Chemical Analysis
The synthesis of compounds bearing structural resemblance or incorporating similar functional groups has been a topic of interest, revealing applications in creating novel heterocyclic systems. For example, research on Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate showed its use as a reagent for preparing various substituted fused pyrimidinones, demonstrating its utility in synthesizing complex organic molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). Another study outlined the synthesis of deuterated versions of herbicidal compounds, including ZJ0273, for use as internal standards in quantifying herbicide residue, showcasing the compound's role in analytical chemistry (Yang & Lu, 2010).
Drug Design and Biological Evaluation
In the realm of medicinal chemistry, similar structures have been explored for their potential as dual inhibitors in treating diseases. A novel compound was designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, with significant implications for antitumor agents. This underscores the broader pharmacological potential of such compounds beyond their immediate herbicidal applications (Gangjee et al., 2000).
Orientations Futures
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that “Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate” and similar compounds could have potential applications in drug discovery and development.
Propriétés
IUPAC Name |
methyl 4-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)20-9-7-14(10-20)24-15-6-8-18-11-19-15/h2-6,8,11,14H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENBOAEOBMWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



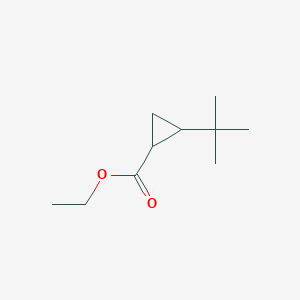
![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)
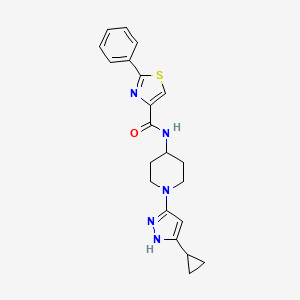
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)
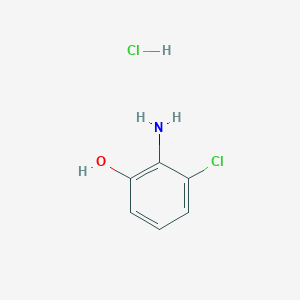
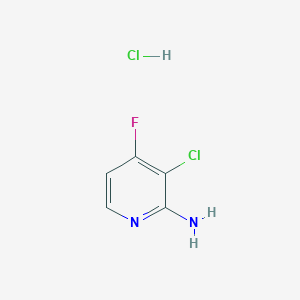
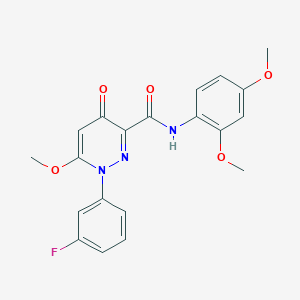
![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)
